molecular formula C12H7BrClN3 B3282163 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745828-05-1

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3282163
CAS RN: 745828-05-1
M. Wt: 308.56 g/mol
InChI Key: JKMRKAXPWDLAOV-UHFFFAOYSA-N
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Description

“6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound . It is part of the triazolopyridines family, which are known for their biological activity and have many pharmaceutical applications .


Synthesis Analysis

The synthesis of “6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” consists of a triazole nucleus, which is present as a central structural component in a number of drug classes . The SMILES string representation of the compound is Brc1ccc2nncn2c1 .

properties

IUPAC Name

6-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-5-6-11-15-16-12(17(11)7-8)9-3-1-2-4-10(9)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMRKAXPWDLAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide (2.96 g, 9.1 mmol) in POCl3 (15 mL) was heated at 85° C. for 48 hours. The solvent was removed in vacuo, and the residue quenched with saturated Na2CO3 and EtOAc. The layers were separated, and the organic layer concentrated in vacuo to minimal volume. The resulting solid was filtered and purified by flash chromatography to give the title compound (0.85 g, 30%).
Name
2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

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